molecular formula C14H21ClN2O3 B1447560 Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride CAS No. 1365647-11-5

Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride

Cat. No. B1447560
CAS RN: 1365647-11-5
M. Wt: 300.78 g/mol
InChI Key: MZRFJMBYWRUSAJ-UHFFFAOYSA-N
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Description

“Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride” is a chemical compound. It is a derivative of 4-Hydroxypiperidine . The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 4-Hydroxypiperidine, a core component of the compound, has been studied . It has an empirical formula of C5H11NO .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxypiperidine, a core component of the compound, include a boiling point of 108-114 °C/10 mmHg (lit.) . It has a molecular weight of 101.15 .

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives, such as “Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride”, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .

Drug Design

The structure of this compound suggests potential applications in drug design. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Synthesis of Biologically Active Piperidines

The compound could be used as a substrate for the synthesis of biologically active piperidines . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Inhibition of Cholinesterase Receptors

The benzyl-piperidine group (Donepezil-like) is often a necessary part for the successful inhibition of cholinesterase receptors . The AChE enzyme includes two active anionic binding sites: catalytic and peripheral. The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .

Research in Organic Chemistry

Given the importance of piperidine and its derivatives in various fields, this compound could be used in research exploring new reactions and synthesis methods in organic chemistry .

Development of New Pharmaceuticals

Considering the wide range of pharmaceuticals that contain piperidine derivatives, “Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride” could potentially be used in the development of new drugs .

Safety and Hazards

The safety information for 4-Hydroxypiperidine indicates that it is classified under GHS07, with hazard statements H315 - H319 . Precautionary measures include P264 - P280 - P302 + P352 - P305 + P351 + P338 - P332 + P313 - P337 + P313 .

Future Directions

The future directions in the study of piperidine derivatives, including “Benzyl ((4-hydroxypiperidin-4-yl)-methyl)carbamate hydrochloride”, involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This is an active area of research in the pharmaceutical industry .

properties

IUPAC Name

benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c17-13(19-10-12-4-2-1-3-5-12)16-11-14(18)6-8-15-9-7-14;/h1-5,15,18H,6-11H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRFJMBYWRUSAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CNC(=O)OCC2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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